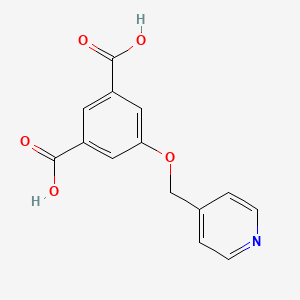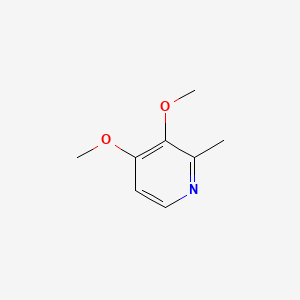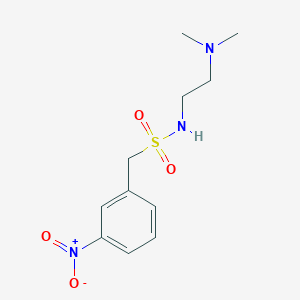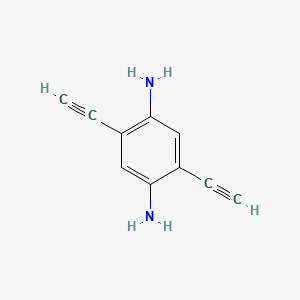
5-(Pyridin-4-ylmethoxy)isophthalic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chiral Self-Assembly and Magnetic Behavior : In a study by Lin et al. (2011), 5-(pyridine-4-ylmethoxy)-isophthalic acid dimethyl ester underwent hydrolysis and self-assembled with Pr(III) to produce a chiral compound with helical structures. This compound exhibited interesting magnetic behavior, highlighting its potential in magnetic materials research (Lin, Zhang, Zhang, & Yao, 2011).
Photoluminescent Lead(II) Coordination Polymers : Zhang et al. (2011) synthesized metal–organic frameworks using 5-(Pyridin-4-ylmethoxy)isophthalic acid, resulting in structures with photoluminescent properties. This application is significant in the field of photoluminescence (Zhang, Cheng, Chen, Sun, & Yao, 2011).
Catalytic Applications in Organic Reactions : Karmakar et al. (2016) demonstrated the use of metal–organic frameworks involving 5-{(pyridin-4-ylmethyl)amino}isophthalic acid in catalyzing peroxidative oxidation of alcohols and the Henry reaction. These frameworks served as heterogeneous catalysts, suggesting potential in organic synthesis (Karmakar, Martins, Hazra, Silva, & Pombeiro, 2016).
Luminescence Sensing and Magnetic Relaxation : A study by Li and Du (2015) explored lanthanide organic frameworks with 5-(pyridin-4-yl)isophthalic acid for tunable luminescence and slow magnetic relaxation, presenting applications in sensing and magnetic materials (Li & Du, 2015).
Luminescent Sensing of Nitroaromatic Compounds : Sun et al. (2017) synthesized lanthanide(III)–organic frameworks using 5-(pyridine-4-ylmethoxy)isophthalic acid for highly selective sensing of nitroaromatic compounds. This application is crucial in environmental monitoring and security (Sun, Hu, Ma, & Li, 2017).
High CO2 Uptake in MOFs : Kourtellaris et al. (2016) reported a Cu2+ complex based on a pyridyl isophthalic acid Schiff base ligand with notable CO2 uptake, indicating its potential in gas storage and separation technologies (Kourtellaris, Moushi, Spanopoulos, Tampaxis, Charalambopoulou, Steriotis, Papaefstathiou, Trikalitis, & Tasiopoulos, 2016).
Mécanisme D'action
Target of Action
The primary targets of 5-(Pyridin-4-ylmethoxy)isophthalic acid are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action, which are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation and reactivity. Specific details on how these factors influence the action of this compound are currently unknown .
Propriétés
IUPAC Name |
5-(pyridin-4-ylmethoxy)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13(17)10-5-11(14(18)19)7-12(6-10)20-8-9-1-3-15-4-2-9/h1-7H,8H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWVTSQEOSVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B3069011.png)
![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)

![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)









![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)
